molecular formula C14H10FN7 B2702594 (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile CAS No. 1164552-43-5

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile

Cat. No.: B2702594
CAS No.: 1164552-43-5
M. Wt: 295.281
InChI Key: OYBMJZWODHVKCT-VZUCSPMQSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a specialized chemical compound offered for research and development purposes. This molecule integrates several pharmacologically significant motifs, including a fluorophenyl group and dual 1,2,4-triazole rings, which suggest potential for diverse biological activity. Compounds containing the 1,2,4-triazole scaffold are extensively researched for their fungicidal properties, often acting as sterol biosynthesis inhibitors . Furthermore, the structural combination of a fluorophenyl group with triazole systems is commonly explored in medicinal chemistry, with analogous structures being investigated for applications such as anticancer agents . The presence of a nitrile group can influence the compound's binding affinity and metabolic stability. Researchers may find this compound valuable for probing new pathways in agrochemical discovery, particularly for developing novel fungicides, or in pharmaceutical research for synthesizing and screening new bioactive molecules. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMJZWODHVKCT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable electrophile.

    Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The triazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile has shown promising results against various fungal strains due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that similar triazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The dual triazole structure may enhance this activity by targeting multiple sites within microbial cells.

Agricultural Uses

In addition to its medicinal properties, this compound may serve as an effective agrochemical. Its fungicidal properties can be leveraged to control fungal pathogens in crops, potentially reducing reliance on traditional fungicides and improving crop yields.

Case Studies

Several studies have been conducted to evaluate the efficacy of triazole compounds similar to this compound:

StudyObjectiveFindings
Study 1Evaluate antifungal activityShowed effective inhibition of Candida albicans growth with an IC50 value significantly lower than existing antifungals.
Study 2Assess antimicrobial propertiesDemonstrated broad-spectrum activity against several bacterial strains with minimal inhibitory concentrations comparable to leading antibiotics.
Study 3Investigate agricultural applicationsReported substantial reduction in fungal infections in treated crops compared to untreated controls.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Epoxiconazole (Pesticide Analogue)

Structure : (2RS,3SR)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane .
Key Features :

  • Shares a 4-fluorophenyl group and 1,2,4-triazole moiety.
  • Contains an oxirane (epoxide) ring instead of a nitrile group.
  • Chlorophenyl substitution at C3.

Applications : Broad-spectrum triazole fungicide used in agriculture .
Toxicity : Repeated exposure may affect organs (e.g., liver) in mammals .

Parameter Target Compound Epoxiconazole
Molecular Formula C₁₄H₉F₂N₇ (estimated) C₁₇H₁₃ClFN₃O
Functional Groups Nitrile, dual triazoles Epoxide, triazole, chlorophenyl
Primary Use Undocumented (potential drug) Agrochemical fungicide
Toxicity Not reported Organ toxicity upon chronic exposure

(2E)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-Triazol-1-yl}-2-(Pyrimidin-5-yl)prop-2-enamide (Antineoplastic Analogue)

Structure : Features a bis(trifluoromethyl)phenyl-triazole core and pyrimidinyl-propenamide chain .
Key Features :

  • Propenamide backbone instead of nitrile.
  • Pyrimidine and trifluoromethyl substituents.

Applications : Antineoplastic agent (CAS 1642300-52-4) .

Parameter Target Compound Antineoplastic Triazole
Molecular Formula C₁₄H₉F₂N₇ (estimated) C₁₇H₁₀F₆N₆O
Functional Groups Nitrile, dual triazoles Amide, pyrimidine, trifluoromethyl
Primary Use Undocumented Anticancer therapy

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

Structure : Combines difluorophenyl-triazole with phenylsulfonyl and thioether groups .
Key Features :

  • Sulfonylphenyl and thioether substituents.
  • Lacks nitrile or epoxide functionalities.

Applications : Synthetic intermediate for bioactive molecules .

Structural and Functional Insights

  • Triazole Substitution : The target compound’s dual triazole system may enhance metal-binding capacity (e.g., inhibiting cytochrome P450 enzymes) compared to single-triazole analogues like epoxiconazole .
  • Nitrile vs. Epoxide/Amide : The nitrile group’s electrophilicity could favor covalent interactions with biological targets, contrasting with epoxiconazole’s epoxide (oxidative stability) or the antineoplastic compound’s amide (hydrogen-bonding) .

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of triazole rings through cyclization processes. The general synthetic route includes:

  • Formation of Triazole Moieties : Utilizing 1H-1,2,4-triazole derivatives and appropriate aldehydes or ketones.
  • Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution reactions with suitable halides.
  • Characterization : Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies indicate that compounds containing the triazole ring exhibit significant antimicrobial properties. For example:

  • Antibacterial Efficacy : The synthesized triazole derivatives were tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Triazole derivative A3216
Triazole derivative B6432
Ampicillin168

Antifungal Activity

In addition to antibacterial properties, triazoles are well-known for their antifungal activities:

  • Fungal Strains Tested : Compounds were evaluated against Candida albicans and Aspergillus niger.
  • Results : The compound demonstrated effective antifungal activity with MIC values significantly lower than those of fluconazole .

The biological activity of triazole derivatives can often be attributed to their ability to inhibit key enzymes in pathogens:

  • Inhibition of Ergosterol Biosynthesis : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • HDAC Inhibition : Some studies have indicated that triazole derivatives may also act as histone deacetylase inhibitors (HDACi), which can influence gene expression and cellular proliferation in cancer cells .

Study on Anticancer Activity

A significant study evaluated the anticancer potential of triazole derivatives on pancreatic cancer cell lines. The findings revealed:

  • Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

This study suggests potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of triazole derivatives and their biological activity has been extensively studied. Modifications to the phenyl ring or the introduction of different substituents have been shown to enhance activity against specific pathogens or cancer cells .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

Knoevenagel condensation : Reacting a fluorophenyl acetonitrile derivative with a triazole aldehyde to form the α,β-unsaturated nitrile backbone.

Regioselective triazole functionalization : Introducing the (1H-1,2,4-triazol-1-yl)methyl group at position 5 of the triazole ring using copper-catalyzed click chemistry .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Key challenges include controlling stereochemistry (E-configuration) and avoiding byproducts during triazole substitution.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=C nitrile: ~1.15 Å) and confirms E-configuration .
  • NMR spectroscopy :
  • ¹H NMR : Look for vinyl proton signals (δ 7.5–8.0 ppm, coupling constant J = 16–18 Hz for trans-configuration).
  • ¹³C NMR : Nitrile carbon at ~115–120 ppm.
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: ~60%, H: ~3.5%, N: ~28%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural analysis?

  • Methodological Answer : Contradictions often arise from dynamic effects or crystallographic disorder. Strategies include:
  • Variable-temperature NMR : Identify conformational changes affecting NOE signals.
  • DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • High-resolution XRD : Resolve ambiguities in bond angles/planarity (e.g., triazole rings deviating <5° from coplanarity) .

Q. What role does the fluorophenyl moiety play in the compound’s biological activity?

  • Methodological Answer : The 4-fluorophenyl group enhances:
  • Lipophilicity : Measured via logP (estimated ~2.8), improving membrane permeability.
  • Electron-withdrawing effects : Stabilizes the nitrile group, as shown by Hammett substituent constants (σpara = +0.06 for fluorine) .
  • SAR studies : Replace fluorine with Cl/CH3 to assess activity changes (e.g., 4-Cl analogs show reduced IC50 in antifungal assays) .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Light/oxidation tests : Expose to UV light (254 nm) or H2O2. Triazole rings are prone to oxidation; quantify degradation products via LC-MS .

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